ADH-1 trifluroacetate
Overview
Description
ADH-1 trifluoroacetate is a compound known for its role as an N-cadherin antagonist. N-cadherin is a protein involved in cell adhesion, and ADH-1 trifluoroacetate inhibits N-cadherin-mediated cell adhesion. This compound has shown potential anti-tumor and anti-angiogenic activities, making it a subject of interest in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ADH-1 trifluoroacetate involves the formation of a cyclic peptide structure. The peptide sequence is N-acetyl-cysteine-histidine-alanine-valine-cysteine, with a disulfide bond between the cysteine residues. The synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, followed by cyclization and purification steps .
Industrial Production Methods
Industrial production of ADH-1 trifluoroacetate would likely follow similar synthetic routes as laboratory synthesis but on a larger scale. This would involve optimizing reaction conditions, such as temperature, pH, and solvent systems, to maximize yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification would be essential .
Chemical Reactions Analysis
Types of Reactions
ADH-1 trifluoroacetate primarily undergoes reactions related to its peptide structure. These include:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Cleavage of disulfide bonds to yield free thiol groups.
Substitution: Modifications at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various protecting groups and deprotecting agents used in peptide synthesis.
Major Products Formed
The major products formed from these reactions are typically the modified peptide structures, such as the cyclic peptide with intact or cleaved disulfide bonds .
Scientific Research Applications
ADH-1 trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its role in inhibiting cell adhesion and motility, particularly in cancer cells.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its anti-tumor and anti-angiogenic properties.
Industry: Utilized in the development of peptide-based drugs and as a tool in drug discovery .
Mechanism of Action
ADH-1 trifluoroacetate exerts its effects by targeting N-cadherin, a protein involved in cell-cell adhesion. By inhibiting N-cadherin, ADH-1 trifluoroacetate disrupts cell adhesion, leading to reduced cell motility and increased apoptosis in cancer cells. This compound also affects signaling pathways related to cell survival and proliferation, contributing to its anti-tumor effects .
Comparison with Similar Compounds
Similar Compounds
DAPTA trifluoroacetate: Another peptide-based compound with similar structural features.
Ac2-26 trifluoroacetate: A peptide with anti-inflammatory properties.
LY2112688 trifluoroacetate: A compound with potential therapeutic applications
Uniqueness
ADH-1 trifluoroacetate is unique due to its specific inhibition of N-cadherin, which is overexpressed in many aggressive and invasive tumors. This specificity makes it a valuable tool in cancer research and potential therapeutic development .
Properties
IUPAC Name |
(4R,7S,10S,13S,16R)-16-acetamido-13-(1H-imidazol-5-ylmethyl)-10-methyl-6,9,12,15-tetraoxo-7-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N8O6S2.C2HF3O2/c1-10(2)17-22(36)29-15(18(23)32)7-37-38-8-16(27-12(4)31)21(35)28-14(5-13-6-24-9-25-13)20(34)26-11(3)19(33)30-17;3-2(4,5)1(6)7/h6,9-11,14-17H,5,7-8H2,1-4H3,(H2,23,32)(H,24,25)(H,26,34)(H,27,31)(H,28,35)(H,29,36)(H,30,33);(H,6,7)/t11-,14-,15-,16-,17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLOJFSXNMROLS-BMLUHVGESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35F3N8O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150444 | |
Record name | ADH-1 trifluroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135237-88-5, 229971-81-7 | |
Record name | ADH-1 trifluroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1135237885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Exherin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729477 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ADH-1 trifluroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ADH-1 TRIFLUROACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OJ57R316O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.